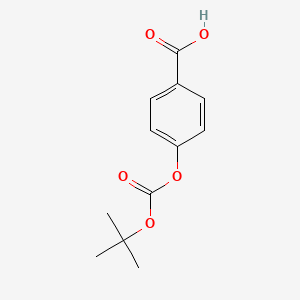

4-((tert-Butoxycarbonyl)oxy)benzoic acid

Description

Strategic Significance as a Functionalized Building Block

The true value of 4-((tert-Butoxycarbonyl)oxy)benzoic acid lies in its role as a functionalized building block. In chemical synthesis, a building block is a relatively simple molecule that can be incorporated into a larger, more complex structure. The dual functionality of this compound allows for its versatile application in the construction of diverse molecular architectures.

The carboxylic acid moiety provides a handle for a variety of chemical transformations, such as esterification, amidation, or conversion to an acid chloride. This allows for the covalent attachment of the benzoic acid unit to other molecules. Subsequently, the Boc-protected phenolic group can be deprotected under acidic conditions to reveal the free phenol (B47542). This phenol can then participate in further reactions, such as etherification, esterification, or electrophilic aromatic substitution.

This strategic unmasking of a reactive group is a cornerstone of multi-step synthesis. For instance, in the development of new materials, benzoic acid derivatives are utilized for the surface functionalization of materials like graphene nanosheets. rsc.org The ability to introduce a protected phenol onto a surface and then deprotect it allows for the subsequent attachment of other molecules, creating tailored surface properties. Similarly, in polymer chemistry, related structures like poly(4-((tert-butoxycarbonyl)oxy)styrene) are synthesized from Boc-protected monomers and used in applications such as photoresists. researchgate.netpolymersource.ca The Boc group's thermal lability is a key feature in these applications. researchgate.net The use of functionalized benzoic acids as building blocks for on-surface C-C coupling reactions further highlights their importance in creating novel nanomaterials. researchgate.net

Research Trajectories and Future Perspectives

The application of this compound and related Boc-protected phenolic acids is a dynamic area of research with promising future perspectives, particularly in medicinal chemistry and materials science. Phenolic acids are a significant class of dietary polyphenols and natural antioxidants, known for their diverse biological activities. nih.gov The modification of their chemical structure, including the use of protecting groups, is a key strategy in drug discovery to enhance their therapeutic potential. nih.govnih.gov

Recent research has focused on the incorporation of functionalized benzoic acids into more complex molecular frameworks. For example, benzoic acid derivatives are being investigated as components of novel catalysts and for the synthesis of heterocyclic compounds with potential biological activity. nih.govrsc.org The ability to selectively protect and deprotect the phenolic group is crucial in these multi-step synthetic sequences.

Future research is likely to expand the use of this compound as a versatile linker molecule in the construction of metal-organic frameworks (MOFs) and other porous materials. The predictable geometry of the benzoic acid unit, combined with the latent reactivity of the protected phenol, makes it an attractive component for creating materials with tailored pore sizes and functionalities. Furthermore, in the field of drug delivery, this compound could be used to create prodrugs, where a therapeutic agent is attached to the carboxylic acid, and the Boc-protected phenol allows for further modification or targeting. The development of new, highly selective deprotection methods will continue to enhance the utility of this and other protected building blocks in complex chemical synthesis.

Below is a table summarizing key research findings related to the application of Boc-protected building blocks and functionalized benzoic acids:

| Research Area | Key Finding | Significance |

| Polymer Chemistry | Synthesis of poly[4-((tert-butoxycarbonyl)oxy)styrene-sulfone] via radical copolymerization. researchgate.net | Demonstrates the use of Boc-protected monomers in creating polymers with tunable properties for applications like photoresists. |

| Materials Science | Surface functionalization of graphene nanosheets with benzoic acid. rsc.org | Provides a method for creating tailored surfaces with specific chemical properties for applications such as sensors. |

| Medicinal Chemistry | Phenolic acids as versatile molecules with promising therapeutic applications. nih.gov | Highlights the importance of modifying phenolic acids to enhance their biological activity in drug discovery. |

| Catalysis | Synthesis of urea-benzoic acid functionalized magnetic nanoparticles. nih.govrsc.org | Shows the use of functionalized benzoic acids in creating novel, reusable catalysts for organic reactions. |

| Nanotechnology | Benzoic acid derivatives as building blocks for on-surface C-C coupling. researchgate.net | Enables the bottom-up synthesis of functional molecular structures directly on a support surface. |

Structure

3D Structure

Properties

Molecular Formula |

C12H14O5 |

|---|---|

Molecular Weight |

238.24 g/mol |

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonyloxy]benzoic acid |

InChI |

InChI=1S/C12H14O5/c1-12(2,3)17-11(15)16-9-6-4-8(5-7-9)10(13)14/h4-7H,1-3H3,(H,13,14) |

InChI Key |

KVNNDSUUTJORDP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)OC1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Transformations of 4 Tert Butoxycarbonyl Oxy Benzoic Acid

Reactivity at the Carboxylic Acid Functional Group

The carboxylic acid moiety is a primary site for reactions aimed at forming larger molecules and conjugates. Its reactivity can be modulated through various activation methods to facilitate the formation of ester and amide bonds.

The carboxylic acid group of 4-((tert-butoxycarbonyl)oxy)benzoic acid can readily undergo esterification and amidation, which are fundamental reactions for conjugating this molecule to other chemical entities.

Esterification: The formation of esters from carboxylic acids is a well-established transformation. masterorganicchemistry.com The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common method. masterorganicchemistry.com This reaction is an equilibrium process, and often, using the alcohol as a solvent drives the reaction toward the ester product. masterorganicchemistry.com For more sensitive substrates or when milder conditions are required, other methods can be employed. The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), is an alternative, as is the Mitsunobu reaction with an alcohol, triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azadicarboxylate (DIAD). researchgate.net

Amidation: The direct condensation of a carboxylic acid with an amine to form an amide is a crucial reaction, particularly in peptide synthesis and the creation of bioactive conjugates. orgsyn.org However, direct reaction is often inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be activated. orgsyn.org A variety of coupling reagents are available for this purpose. peptide.comuniurb.it Alternatively, methods using reagents like titanium tetrachloride (TiCl₄) can directly mediate the condensation of carboxylic acids and amines to produce amides in good yields. nih.gov

To enhance the electrophilicity of the carboxyl carbon for efficient acylation, particularly in amide bond formation, a range of activation and coupling strategies are employed. These methods typically involve converting the carboxylic acid's hydroxyl group into a better leaving group.

The most common approach is the use of in-situ activating agents, which are widely used in peptide synthesis. sigmaaldrich.com These reagents convert the carboxylic acid into a highly reactive intermediate, such as an active ester, which then readily reacts with an amine. sigmaaldrich.com These coupling reagents are often based on phosphonium (B103445) or aminium salts. sigmaaldrich.com The choice of coupling reagent can influence the reaction's efficiency and the degree of potential side reactions like racemization if chiral amines are used. peptide.comuniurb.it

Below is a table summarizing common coupling reagents used for activating carboxylic acids for amidation.

| Coupling Reagent Class | Examples | Generated Active Species | Notes |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | O-acylisourea (highly reactive, often reacted with an additive) | Often used with additives like HOBt or HOAt to suppress side reactions and racemization. peptide.com |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) | OBt or OAt active esters | Generally provide clean reactions. peptide.comsigmaaldrich.com PyAOP is noted for its high efficiency. peptide.com |

| Aminium/Uronium Salts | HBTU, HCTU, HATU, TBTU | OBt, O-6-ClBt, or OAt active esters | Highly efficient and fast-reacting. peptide.comsigmaaldrich.com HATU is among the most effective due to the properties of its HOAt leaving group. sigmaaldrich.com |

| Oxima-based Reagents | COMU, PyOxim | Oxyma active esters | Offer an alternative to triazole-based reagents and are known to be very efficient. sigmaaldrich.comcsic.es |

Transformations Involving the tert-Butoxycarbonyl-Oxy (Boc-O) Protecting Group

The Boc-O group serves as a protecting group for the phenolic hydroxyl function. Its selective removal is a key step in many synthetic sequences, unmasking the phenol (B47542) for subsequent reactions.

The tert-butoxycarbonyl (Boc) group is known for its lability under acidic conditions. quora.comacsgcipr.org This property allows for its selective removal in the presence of other functional groups that are stable to acid but labile to other conditions (e.g., base-labile groups like Fmoc).

The deprotection mechanism involves protonation of the Boc group, followed by the loss of the stable tert-butyl cation, which can then be quenched or can fragment to isobutylene (B52900). acsgcipr.org A potential side reaction is the alkylation of nucleophilic sites on the substrate by the tert-butyl cation, which can be suppressed by using scavenger reagents. acsgcipr.org

A variety of reagents and conditions can be used for Boc deprotection, with varying degrees of selectivity and mildness.

| Reagent/Method | Conditions | Selectivity & Notes |

| Trifluoroacetic acid (TFA) | Typically in dichloromethane (B109758) (DCM) | A very common and effective method, but harsh. quora.com |

| Hydrochloric acid (HCl) | In solvents like dioxane, methanol (B129727), or ethyl acetate (B1210297) | A 4 M solution of HCl in dioxane is reported to be fast and efficient for deprotecting N-Boc groups, with potential selectivity over tert-butyl esters. researchgate.net |

| Sulfuric Acid (H₂SO₄) or Methanesulfonic Acid (MsOH) | In solvents like t-butyl acetate (tBuOAc) | Can offer selectivity for Boc removal in the presence of tert-butyl esters. researchgate.net |

| Oxalyl chloride | In methanol at room temperature | A mild method for N-Boc deprotection that may proceed through a mechanism beyond simple in-situ HCl generation. nih.gov |

| Lewis Acids | e.g., AlCl₃, ZrCl₄ | Can offer selective cleavage under specific conditions. orgsyn.orgquora.com |

| Thermal Deprotection | Heating | Can be used but may require high temperatures and is less common. acsgcipr.org |

Once the Boc group is removed from this compound, the resulting 4-hydroxybenzoic acid possesses a free phenolic hydroxyl group. This group can undergo a variety of subsequent reactions, allowing for further functionalization of the molecule. The reactivity of this phenol is a key feature for building more complex structures.

Common transformations of the phenolic hydroxyl group include:

Etherification: The phenolic hydroxyl can be converted into an ether through reactions like the Williamson ether synthesis, where the phenoxide (formed by treating the phenol with a base) reacts with an alkyl halide.

Esterification: The phenolic -OH can be acylated to form a phenolic ester using acyl chlorides or anhydrides.

Lactonization: If a suitable functional group is present at the ortho position of the aromatic ring, intramolecular cyclization can occur to form a lactone. For instance, deprotection of a methoxy (B1213986) group on a related naphthoic acid has been shown to lead to lactone formation. researchgate.net

Aromatic Electrophilic and Nucleophilic Substitution Reactions

The benzene (B151609) ring of this compound is susceptible to substitution reactions, with the regiochemical outcome dictated by the electronic properties of the existing substituents.

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. The outcome of the reaction is governed by the directing effects of the substituents already present. youtube.commasterorganicchemistry.com

The -COOH (carboxyl) group is an electron-withdrawing group and is therefore deactivating and a meta-director. quora.comnumberanalytics.com

The -O-Boc (tert-butoxycarbonyloxy) group is an ether-like substituent. The oxygen atom can donate electron density to the ring via resonance, making it an activating group and an ortho, para-director. youtube.com

When both an activating and a deactivating group are present on a benzene ring, the activating group's directing effect typically dominates. Therefore, for this compound, electrophilic substitution is expected to occur at the positions ortho to the strongly activating -O-Boc group (i.e., positions 3 and 5), and not at the position meta to the deactivating -COOH group.

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions typically require an aromatic ring that is electron-deficient, usually due to the presence of strong electron-withdrawing groups, and must contain a good leaving group (such as a halide). nih.gov The parent molecule, this compound, is not highly activated for SNAr. However, if a leaving group like a fluorine or chlorine atom were introduced onto the ring, particularly at a position activated by an electron-withdrawing group, SNAr could become a viable reaction pathway. For example, nucleophilic aromatic substitution has been demonstrated on ortho-fluoro and ortho-methoxy benzoic acids. researchgate.net Recent studies have also shown that many SNAr reactions may proceed through a concerted mechanism rather than the traditionally accepted stepwise addition-elimination pathway. nih.govnih.gov

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms of this compound is fundamental to controlling its transformations and achieving desired chemical outcomes. The elucidation of these mechanisms involves a combination of kinetic studies to determine reaction rates and the influence of various parameters, as well as the identification and characterization of high-energy transition states and reactive intermediates.

While specific kinetic studies exclusively on this compound are not extensively documented in publicly available literature, the kinetics of its principal reactions—esterification of the carboxylic acid group and deprotection of the Boc-protected phenol—can be inferred from studies on analogous systems.

Esterification of the Carboxylic Acid Group:

The esterification of the carboxylic acid moiety of this compound is a key transformation. Kinetic studies on the esterification of benzoic acid and its derivatives have been widely reported. For instance, the acid-catalyzed esterification of benzoic acid with alcohols typically follows second-order kinetics, being first order with respect to both the carboxylic acid and the alcohol. researchgate.net The reaction rate is significantly influenced by the concentration of the acid catalyst, the temperature, and the nature of the alcohol.

A kinetic study on the esterification of benzoic acid with 1-butyl alcohol catalyzed by p-toluenesulfonic acid revealed that the process is first order with respect to benzoic acid. researchgate.net The activation energies for the forward and reverse reactions were determined to be 58.40 kJ·mol⁻¹ and 57.70 kJ·mol⁻¹, respectively. Such data provides a valuable framework for predicting the kinetic behavior of this compound in similar esterification reactions.

Table 1: Illustrative Kinetic Parameters for the Esterification of Benzoic Acid with 1-Butanol

| Parameter | Value | Conditions |

| Reaction Order (w.r.t. Benzoic Acid) | 1 | p-toluenesulfonic acid catalyst |

| Activation Energy (Forward) | 58.40 kJ·mol⁻¹ | 365.2–389.4 K |

| Activation Energy (Reverse) | 57.70 kJ·mol⁻¹ | 365.2–389.4 K |

| Thermal Effect of Reaction | 622 J·mol⁻¹ | 365.2–389.4 K |

This data is for the esterification of benzoic acid and serves as an illustrative example for the potential kinetic behavior of this compound.

Deprotection of the Boc-Protected Phenol:

The removal of the tert-butoxycarbonyl (Boc) protecting group from the phenolic oxygen is another critical reaction. This deprotection is most commonly achieved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate, which then readily decarboxylates to yield the free phenol and carbon dioxide. commonorganicchemistry.com

Kinetic studies on the acid-catalyzed deprotection of Boc-protected amines have shown a second-order dependence on the acid concentration, suggesting the involvement of two acid molecules in the rate-determining step. While specific kinetic data for the deprotection of this compound is scarce, similar kinetic behavior can be anticipated. The rate of deprotection is also influenced by the solvent, with polar, protic solvents often accelerating the reaction. acsgcipr.org

Base-mediated deprotection of Boc-protected phenols has also been explored. The lability of the Boc group in the presence of a base is influenced by the electronic nature of the substituents on the aromatic ring. researchgate.net Electron-withdrawing groups can enhance the susceptibility of the carbonyl carbon to nucleophilic attack by the base, thereby facilitating deprotection. researchgate.net

The transformations of this compound proceed through a series of high-energy transition states and short-lived intermediates. While direct observation of these species is challenging due to their transient nature, their existence and structure can be inferred from mechanistic studies and computational chemistry.

Transition States in Esterification:

In the acid-catalyzed esterification of the carboxylic acid group, the key transition state involves the tetrahedral intermediate formed after the nucleophilic attack of the alcohol on the protonated carbonyl carbon. This transition state is characterized by the partial formation of the new carbon-oxygen bond from the alcohol and the partial breaking of the carbonyl double bond.

Intermediates in Boc Deprotection:

The deprotection of the Boc group involves several key intermediates. Under acidic conditions, the initial intermediate is the protonated form of the Boc-protected phenol. The subsequent and most significant intermediate is the tert-butyl cation, a relatively stable carbocation. acsgcipr.org This cation can then react with nucleophiles in the reaction mixture or undergo elimination to form isobutylene. commonorganicchemistry.com Another crucial intermediate is the unstable carbamic acid derivative of the phenol, which rapidly decomposes to the final phenolic product and carbon dioxide. commonorganicchemistry.com

Table 2: Key Intermediates in the Acid-Catalyzed Deprotection of this compound

| Intermediate | Structure | Role in Mechanism |

| Protonated Boc-carbonate | Ar-O-C(=O⁺H)-O-tBu | Activated species for C-O bond cleavage |

| tert-Butyl cation | (CH₃)₃C⁺ | Stable carbocation leaving group |

| Carbamic acid derivative | Ar-O-COOH | Unstable intermediate that decarboxylates |

| 4-Hydroxybenzoic acid | HO-C₆H₄-COOH | Final deprotected product |

This table illustrates the proposed intermediates based on the general mechanism of Boc deprotection.

Computational studies on related phenolic systems have provided insights into the energetics of such transformations, including the activation energies required to reach the transition states for bond cleavage and formation. For instance, ab initio calculations on the decomposition of phenoxyl radicals have identified bicyclic intermediates and transition states leading to the elimination of carbon monoxide. nih.gov While not directly applicable to the deprotection of this compound, these studies highlight the power of computational methods in elucidating complex reaction pathways and characterizing transient species that are difficult to study experimentally.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Construction

The utility of 4-((tert-Butoxycarbonyl)oxy)benzoic acid as a key intermediate is evident in its application in constructing larger, more complex molecules. The bifunctional nature of the deprotected 4-hydroxybenzoic acid core is fundamental to its role in creating polymers and other intricate structures. researchgate.netiarc.fr

While direct examples of this compound in macrocycle synthesis are specific to proprietary research, its structural motif is fundamental to the creation of such structures. The underlying 4-hydroxybenzoic acid unit is a well-known monomer for the synthesis of liquid crystalline polymers and other oligomeric materials. nih.gov The Boc-protected version acts as a controlled precursor, allowing for the stepwise or regioselective construction of oligomers.

The general strategy involves:

Coupling: The carboxylic acid moiety of this compound is activated and coupled with another molecule, for instance, an alcohol or an amine, to form an ester or amide bond, initiating the oligomeric chain.

Deprotection: The Boc group is removed, typically with an acid like trifluoroacetic acid (TFA), to expose the phenolic hydroxyl group.

Further Elongation: The newly revealed hydroxyl group can then react with another activated carboxylic acid, extending the chain.

This controlled, stepwise approach is crucial for building well-defined oligomers and for forming the backbone of various macrocyclic structures where precise connectivity is paramount.

The total synthesis of complex natural products often requires the use of protecting groups to mask reactive functional groups while other parts of the molecule are being assembled. The 4-hydroxybenzoic acid moiety is a component of various natural products. In these synthetic routes, this compound can serve as a key building block to introduce this structural unit.

For example, in the synthesis of a natural product containing a 4-hydroxyphenyl ester linkage, chemists can employ this compound to form the necessary ester bond via its carboxylic acid. The Boc group ensures the phenolic hydroxyl does not interfere with the coupling reaction or other subsequent synthetic transformations. nih.gov At a late stage in the synthesis, the Boc group can be cleanly removed to unveil the natural product's final structure. This strategy highlights the importance of such protected intermediates in achieving the efficient and high-yielding synthesis of intricate natural molecules. nih.gov

In the field of peptide chemistry, the tert-butoxycarbonyl (Boc) group is a cornerstone as a protecting group for amines. peptide.comnih.gov While this compound is not an amino acid itself, its structure is highly relevant for modifying peptides and creating peptidomimetics. The compound's carboxylic acid can be readily coupled to the N-terminal amine of a peptide chain or to the side-chain amine of an amino acid like lysine, using standard peptide coupling reagents.

This conjugation effectively caps (B75204) the peptide or introduces a functional handle. After coupling, the Boc group on the phenolic hydroxyl can be removed, providing a free phenol (B47542) on the peptide conjugate. This phenol can then be used for further modifications, such as labeling with a fluorophore or attachment to a solid support.

Furthermore, benzoic acid derivatives are used as scaffolds to mimic the secondary structures of peptides, such as β-turns or α-helices. mdpi.com By attaching amino acid side chains or their mimics to a rigid core like a benzoic acid derivative, chemists can create molecules that spatially present key functional groups in a manner similar to the native peptide. This approach is central to the design of peptidomimetics with improved stability and oral bioavailability. The use of Boc-protected building blocks is integral to the solid-phase synthesis strategies employed for creating these complex architectures. mdpi.com

Development of Chemical Conjugates and Linkers

The precise architecture of this compound makes it and its analogues valuable components in the construction of specialized chemical linkers, particularly for applications in chemical biology and drug discovery.

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. nih.govnih.gov A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker that connects them. explorationpub.com

The linker is not merely a spacer but plays a critical role in the PROTAC's efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). nih.govresearchgate.net The length, rigidity, and chemical composition of the linker are crucial parameters that must be optimized. explorationpub.com

Derivatives of 4-hydroxybenzoic acid are used as rigid components within PROTAC linkers. Incorporating rigid units like a phenyl ring can reduce the linker's flexibility, which may help to achieve a favorable orientation for ternary complex formation and improve pharmacological properties. nih.govsigmaaldrich.com this compound can be used to install this rigid phenolic unit. The carboxylic acid provides a point of attachment, while the Boc-protected hydroxyl can be deprotected and used as another attachment point or be part of the final linker structure.

Key Design Principles Involving Benzoic Acid-Based Linkers:

| Design Principle | Rationale |

| Controlled Rigidity | Aromatic rings like the one in benzoic acid introduce conformational constraint, reducing the entropy loss upon binding and potentially improving ternary complex stability. nih.govsigmaaldrich.com |

| Defined Exit Vector | The substitution pattern on the benzoic acid ring (ortho, meta, para) allows for precise control over the angle and distance between the two ends of the PROTAC, which is critical for effective protein-protein docking. |

| Modularity | The carboxylic acid and the phenolic hydroxyl (once deprotected) serve as convenient chemical handles for modular synthesis, allowing for the rapid generation of a library of PROTACs with different linkers. nih.govsigmaaldrich.com |

| Improved Properties | The incorporation of such linkers can impact drug-like properties such as cell permeability and metabolic stability. explorationpub.com |

This table provides an interactive overview of design principles for PROTAC linkers.

The synthesis of a PROTAC involves the stepwise conjugation of the E3 ligase ligand, the linker, and the target protein ligand. This compound and its analogs are valuable intermediates in this process. For instance, a common strategy is to first attach the linker component to one of the ligands.

A typical synthetic sequence could be:

Activation and Coupling: The carboxylic acid of this compound is activated (e.g., as an acyl chloride or using coupling reagents like HATU) and reacted with an amine or alcohol on the E3 ligase ligand (e.g., pomalidomide) or the target protein ligand. sigmaaldrich.com

Deprotection: The Boc group is removed to unmask the phenol.

Final Conjugation: The free phenol is then coupled to the remaining component (the target ligand or the E3 ligase ligand, attached to a complementary linker fragment), often through an ether or ester linkage, to complete the synthesis of the full PROTAC molecule.

This modular approach allows for the creation of libraries of PROTACs where the linker length and attachment points are systematically varied to find the optimal degrader for a specific target. nih.gov The use of Boc protection is essential for ensuring that the reactive groups are revealed in the correct sequence for a successful synthesis.

Contributions to Polymer and Materials Chemistry

The unique chemical architecture of this compound, featuring a carboxylic acid group for polymerization and a thermally labile tert-butoxycarbonyl (Boc) protecting group, has positioned it as a valuable monomer in the field of advanced polymer and materials chemistry. Its primary contributions lie in the synthesis of specialty polymers, most notably for photolithography, and in the development of a range of functional polymeric materials where the controlled deprotection to reveal a hydroxyl group is a key feature.

Utilization as a Monomer in Specialty Polymer Synthesis (e.g., Chemically Amplified Photoresists)

The most significant application of polymers derived from this compound is in the formulation of chemically amplified photoresists (CARs), which are central to the microelectronics industry for manufacturing integrated circuits. The polymer, poly(p-t-butyloxycarbonyloxystyrene) (PBOCST), synthesized from a styrene (B11656) derivative of the title compound, was a pioneering material in this field.

Chemically amplified resists were developed to meet the demands of deep-ultraviolet (DUV) lithography, which required a dramatic increase in photosensitivity compared to older technologies. In a CAR system, a photoacid generator (PAG) releases a small amount of a strong acid upon exposure to DUV light. This photogenerated acid then acts as a catalyst, initiating a cascade of chemical reactions within the polymer matrix during a post-exposure bake.

In the case of PBOCST, the acid catalyzes the cleavage of the tert-butoxycarbonyl (t-BOC) protecting group from the polymer side chains. This deprotection reaction converts the nonpolar, base-insoluble PBOCST into the polar, aqueous base-soluble poly(p-hydroxystyrene) (PHOST). The resulting change in solubility allows for the selective removal of the exposed regions of the resist, thereby transferring the desired pattern onto the substrate. The catalytic nature of this process means that a single photoacid molecule can deprotect hundreds or thousands of t-BOC groups, leading to a massive "amplification" of the initial photochemical event and providing the required high sensitivity.

The success of the t-BOC resist system, a result of collaborative research at IBM, was a dramatic proof of concept for the chemical amplification scheme. acs.org This innovation was a critical enabler for the transition to smaller feature sizes in semiconductor manufacturing, a trend described by Moore's Law. acs.org The unique ability of the t-BOC group to be cleanly removed by a catalytic amount of strong acid was a key factor in the widespread adoption of this chemistry. cymitquimica.com

| Property | Description |

| Monomer | A styrene derivative of this compound is typically used to produce poly(p-t-butyloxycarbonyloxystyrene) (PBOCST). |

| Mechanism | Chemical Amplification: A photogenerated acid catalyzes the cleavage of the t-BOC group, converting the polymer from base-insoluble to base-soluble. nih.gov |

| Key Reaction | Acid-catalyzed deprotection: The t-BOC group is removed, releasing isobutylene (B52900) and carbon dioxide, and leaving a hydroxyl group on the polystyrene backbone. |

| Primary Application | Deep-UV (248 nm) photolithography for the manufacturing of integrated circuits. acs.org |

| Advantage | High photosensitivity, enabling faster processing and the fabrication of smaller circuit features. The catalytic nature of the deprotection provides a significant gain in sensitivity over non-amplified resists. acs.orgnih.gov |

Exploration in the Development of Functional Polymeric Materials

The utility of this compound extends beyond photoresists into the broader development of functional polymeric materials. The Boc-protected hydroxyl group serves as a strategic tool, allowing for polymerization or modification reactions that might otherwise be impeded by a free hydroxyl group. Subsequent removal of the Boc group under controlled conditions unmasks the phenol, imparting new functionalities to the final material. This strategy has been explored in the creation of materials with tailored thermal, mechanical, and biological properties.

One area of exploration is in the synthesis of liquid crystal polymers (LCPs) . Copolymers incorporating 4-hydroxybenzoic acid are known to form liquid crystalline phases, which are valuable for applications requiring high strength and thermal stability. For instance, copolymers of 4-hydroxybenzoic acid and ethylene (B1197577) terephthalate (B1205515) exhibit liquid crystal properties. sigmaaldrich.com The use of this compound as a monomer allows for greater control over the polymerization process, with the hydroxyl functionality being revealed post-polymerization to induce the desired mesogenic character.

Furthermore, the deprotected polymer, poly(4-hydroxybenzoic acid), serves as a building block for biodegradable and biocompatible polymers . By copolymerizing the Boc-protected monomer with other monomers like lactide or various diacids and diols, novel aliphatic-aromatic copolyesters can be synthesized. researchgate.net These materials aim to balance the mechanical and thermal robustness imparted by the aromatic units with the biodegradability offered by the aliphatic segments. Research into such copolyesters derived from 4-hydroxybenzoic acid, a lignin (B12514952) derivative, contributes to the development of sustainable, "green" materials designed to replace petroleum-based plastics in various applications. researchgate.net The degradation rates and mechanical properties of these copolyesters can be tuned by adjusting the length and nature of the aliphatic co-monomers. researchgate.net

Another innovative application involves grafting p-hydroxybenzoic acid onto other polymer backbones, such as chitosan, to create materials with enhanced functional properties. mdpi.com While not a direct polymerization of the title compound, this highlights the utility of the p-hydroxybenzoic acid moiety in materials science. In such applications, using a Boc-protected version could facilitate the grafting process with better control and efficiency before deprotection to activate the desired properties, such as antioxidant and antimicrobial activity for applications in food packaging. mdpi.com

| Functional Material Type | Precursor Monomer Strategy | Key Functional Property | Potential Applications |

| Liquid Crystal Polymers | Copolymerization of Boc-protected monomer followed by deprotection to form poly(4-hydroxybenzoic acid) segments. sigmaaldrich.comresearchgate.net | High thermal stability, high mechanical strength, and anisotropic properties. | High-performance electronics, aerospace components. |

| Biodegradable Polyesters | Copolymerization with aliphatic diacids and diols, followed by deprotection. researchgate.net | Tunable biodegradability, balance of mechanical strength and flexibility. | Sustainable packaging, agricultural films, biomedical devices. |

| Antimicrobial Polymers | Grafting of p-hydroxybenzoic acid (potentially via its Boc-protected form) onto biopolymer backbones like chitosan. mdpi.com | Antimicrobial and antioxidant activity. | Active food packaging, medical textiles. |

Computational and Theoretical Studies of 4 Tert Butoxycarbonyl Oxy Benzoic Acid

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are instrumental in exploring the three-dimensional structure and temporal evolution of 4-((tert-Butoxycarbonyl)oxy)benzoic acid, providing critical information on its conformational preferences and interaction potential.

The conformational landscape of this compound is primarily dictated by the rotational freedom around the ester and carboxylic acid functionalities, as well as the significant steric presence of the tert-butyl group. While direct conformational analysis of this specific molecule is not extensively documented in publicly available literature, analogies can be drawn from studies on similar structures, such as 4-tert-butyloxy-substituted cyclic compounds and peptides containing the tert-butoxycarbonyl (Boc) group. ethz.chnih.gov

The bulky tert-butyl group imposes considerable steric hindrance, which significantly influences the preferred orientation of the tert-butoxycarbonyl group relative to the benzoic acid ring. This steric strain tends to favor conformations that minimize clashes between the tert-butyl group and the aromatic ring or the carboxylic acid moiety.

The urethane (B1682113) amide bond in Boc-protected amino acids has been shown through computational energy calculations to have nearly equal energies for the trans and cis conformations, a notable difference from typical peptide bonds. nih.gov This suggests that the ester bond in this compound may also exhibit a degree of flexibility, potentially adopting both s-cis and s-trans conformations relative to the C-O-C=O bond. The s-cis arrangement is often favored in related substituted pyrones. ethz.ch

The carboxylic acid group attached to the benzene (B151609) ring also has rotational freedom, leading to different conformers. The relative orientation of the hydroxyl group of the carboxylic acid with respect to the carbonyl group can be either syn or anti.

A theoretical conformational analysis would involve mapping the potential energy surface by systematically rotating the key dihedral angles. The results would likely indicate a few low-energy conformers that are preferentially populated at room temperature.

Table 1: Predicted Low-Energy Conformers and Dihedral Angles for this compound (Analog-Based)

| Conformer | Dihedral Angle 1 (C-O-C=O) | Dihedral Angle 2 (C-C-C=O) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| A | ~180° (s-trans) | ~0° (syn) | 0.0 | High |

| B | ~0° (s-cis) | ~0° (syn) | Low | Moderate |

| C | ~180° (s-trans) | ~180° (anti) | Low | Moderate |

The molecule possesses key functional groups that can participate in various non-covalent interactions:

Hydrogen Bond Donor: The carboxylic acid hydroxyl group.

Hydrogen Bond Acceptors: The carbonyl oxygens of both the ester and carboxylic acid groups, and the ester ether oxygen.

Aromatic System: The benzene ring can engage in π-π stacking or cation-π interactions.

Hydrophobic Moiety: The bulky and nonpolar tert-butyl group can form favorable van der Waals interactions within hydrophobic pockets of a receptor.

Computational methods like molecular docking would screen various orientations and conformations of the ligand within a receptor's binding site to identify the most stable binding pose. mdpi.com Subsequent molecular dynamics simulations can then be employed to refine the binding pose and estimate the binding free energy, providing a more dynamic and accurate picture of the interaction. nih.gov

Table 2: Potential Molecular Recognition Interactions for this compound

| Interaction Type | Functional Group Involved | Potential Receptor Residue Partner |

|---|---|---|

| Hydrogen Bonding (Donor) | Carboxylic acid (-OH) | Asp, Glu, Ser, Thr, His |

| Hydrogen Bonding (Acceptor) | Carbonyls (C=O), Ester Ether (-O-) | Arg, Lys, His, Ser, Thr, Asn, Gln |

| π-π Stacking | Benzene Ring | Phe, Tyr, Trp, His |

| Hydrophobic Interactions | tert-Butyl Group | Ala, Val, Leu, Ile, Phe, Trp |

| Ionic/Salt Bridge | Carboxylate (-COO⁻) | Arg, Lys, His |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a fundamental understanding of the electronic properties and spectroscopic behavior of this compound.

DFT calculations can provide detailed information about the electronic structure, such as the distribution of electron density, molecular orbital energies, and the molecular electrostatic potential (MEP). These properties are crucial for predicting the molecule's reactivity.

Studies on analogous substituted benzoic acids have demonstrated the utility of DFT in understanding how substituents affect electronic properties. researchgate.netresearchgate.net For this compound, the electron-withdrawing nature of the carbonyl groups and the electron-donating character of the ether oxygen will influence the electron density distribution across the aromatic ring.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

The MEP map visually represents the electrostatic potential on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this molecule, the oxygen atoms of the carbonyl and hydroxyl groups would be regions of negative potential (red/yellow), while the acidic proton and parts of the aromatic ring would show positive potential (blue).

Table 3: Predicted Electronic Properties of a Substituted Benzoic Acid Analogue (Based on DFT Calculations)

| Property | Predicted Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -7.0 eV | Moderate electron-donating ability |

| LUMO Energy | -1.5 eV | Moderate electron-accepting ability |

| HOMO-LUMO Gap | 5.5 eV | High kinetic stability |

| Dipole Moment | ~2.5 D | Moderate polarity |

| MEP Minimum | Negative potential on carbonyl oxygens | Sites for electrophilic attack |

| MEP Maximum | Positive potential on acidic proton | Site for nucleophilic attack/deprotonation |

Note: These values are illustrative and based on calculations for similar benzoic acid derivatives. researchgate.net

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure and conformation.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, characteristic vibrational modes would include the C=O stretching of the ester and carboxylic acid, the O-H stretching of the carboxylic acid, and the C-O stretching of the ester linkage, as well as various aromatic C-H and C-C vibrations. Comparing calculated and experimental IR spectra can help identify the predominant conformers in a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). These calculations are sensitive to the electronic environment of each nucleus and thus to the molecular conformation. For instance, the chemical shifts of the aromatic protons and the tert-butyl protons would be influenced by the orientation of the substituent groups. researchgate.net

Table 4: Predicted Characteristic Vibrational Frequencies and NMR Chemical Shifts (Analog-Based)

| Spectroscopic Data | Functional Group | Predicted Range |

|---|---|---|

| IR Frequency (cm⁻¹) | O-H stretch (Carboxylic acid dimer) | 2500-3300 (broad) |

| C=O stretch (Ester) | 1750-1770 | |

| C=O stretch (Carboxylic acid) | 1680-1710 | |

| C-O stretch (Ester) | 1150-1250 | |

| ¹H NMR Shift (ppm) | Carboxylic acid (-OH) | 10-13 |

| Aromatic (ortho to -OCOO-) | 7.2-7.4 | |

| Aromatic (ortho to -COOH) | 7.9-8.1 | |

| tert-Butyl (-C(CH₃)₃) | 1.4-1.6 | |

| ¹³C NMR Shift (ppm) | Carbonyl (Ester) | 150-155 |

| Carbonyl (Carboxylic acid) | 165-170 | |

| Aromatic (ipso to -OCOO-) | 150-155 | |

| Aromatic (ipso to -COOH) | 128-132 | |

| tert-Butyl (quaternary C) | ~85 | |

| tert-Butyl (methyl C) | ~28 |

Note: These ranges are illustrative and based on data for similar functionalized benzoic acids.

Computational Elucidation of Reaction Mechanisms and Catalysis

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For this compound, several reaction types could be studied computationally.

One of the most relevant reactions for this molecule is hydrolysis of the ester bond, which would cleave the tert-butoxycarbonyl group to yield 4-hydroxybenzoic acid. A computational study of this reaction, either acid- or base-catalyzed, would involve:

Reactant and Product Optimization: Calculating the ground-state geometries and energies of the reactant, intermediates, and products.

Transition State Searching: Locating the transition state structures connecting the reactants, intermediates, and products along the reaction coordinate.

Energy Profile Mapping: Constructing a potential energy surface to determine the activation barriers for each step of the reaction.

Theoretical studies on the reaction between 2,5-dichloro-1,4-benzoquinone (B146525) and tert-butyl hydroperoxide have revealed complex mechanisms, including self-catalysis and the role of water molecules. Similar computational approaches could be applied to understand the stability and reactivity of the peroxide-like linkage in this compound under various conditions.

Furthermore, the decarboxylation of the carboxylic acid group is another potential reaction pathway that could be investigated. Computational studies on the thermal decarboxylation of other benzoic acid derivatives have elucidated the role of solvent molecules in facilitating the reaction through a concerted mechanism.

By modeling these reaction pathways, computational studies can provide detailed, step-by-step insights into the transformation of this compound, guiding synthetic applications and understanding its potential degradation pathways.

Advanced Analytical Methodologies in Research on 4 Tert Butoxycarbonyl Oxy Benzoic Acid

High-Resolution Spectroscopic Characterization of Complex Products and Intermediates

High-resolution spectroscopy is indispensable for the detailed structural analysis of molecules derived from 4-((tert-Butoxycarbonyl)oxy)benzoic acid. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide profound insights into the atomic-level architecture and connectivity of complex chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For derivatives of this compound, standard 1D ¹H and ¹³C NMR spectra are routinely used to confirm the presence of key functional groups. For instance, in the closely related analog 4-((tert-Butoxycarbonyl)amino)benzoic acid, the tert-butyl group typically presents as a sharp singlet at approximately 1.54 ppm in the ¹H NMR spectrum, while the aromatic protons appear as doublets around 7.46 and 8.04 ppm. nih.gov

Beyond basic confirmation, advanced 2D NMR techniques are critical for assigning the stereochemistry of more complex products. rsc.org While the parent molecule is achiral, it is often used in the synthesis of larger molecules possessing multiple stereocenters. In such cases, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are employed to determine the relative configuration of stereoisomers. rsc.org NOESY experiments detect through-space interactions between protons, allowing for the assignment of cis or trans relationships in cyclic structures or the relative orientation of substituents in acyclic molecules. rsc.org For example, the observation of a NOE correlation between specific protons can confirm their spatial proximity, which is directly tied to the stereochemistry of the molecule. rsc.org

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -C(CH₃)₃ | 1.54 | Singlet | N/A |

| Ar-H (adjacent to -NHBoc) | 7.46 | Doublet | 8.7 |

| Ar-H (adjacent to -COOH) | 8.04 | Doublet | 8.7 |

| -NH- | 6.74 | Singlet | N/A |

Mass Spectrometry Techniques for Mechanistic Studies and Isotope Labeling

Mass spectrometry (MS) is a powerful tool for determining molecular weights and investigating reaction mechanisms. For derivatives of this compound, electrospray ionization (ESI) is a common technique used to generate gas-phase ions for analysis. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of elemental compositions.

A particularly insightful application of MS is in mechanistic studies involving isotope labeling. By strategically incorporating stable isotopes (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O) into a reactant, chemists can trace the path of atoms through a chemical reaction. A study on a related compound, 4-(dimethylamino)benzoic acid (DMABA), illustrates this principle effectively. sigmaaldrich.com Researchers developed a set of deuterium-enriched DMABA reagents to label and quantify glycerophosphoethanolamine (B1239297) (PE) lipids in complex biological mixtures. sigmaaldrich.com

In this study, different isotopologues of a DMABA N-hydroxysuccinimide ester (D₀, D₄, D₆, and D₁₀) were used to tag lipid samples from different time points of an oxidation reaction. sigmaaldrich.com Using tandem mass spectrometry, a specific precursor ion scan for each labeled tag (e.g., m/z 191.1 for D₀, 195.1 for D₄) allowed for the selective detection and quantification of the labeled lipids from each time point within a single experiment. sigmaaldrich.com This differential labeling approach enabled the researchers to monitor the loss of endogenous PE lipids and the simultaneous increase in oxidized lipids over time, providing clear mechanistic insights. sigmaaldrich.com This methodology could be directly adapted using an isotopically labeled this compound to probe reaction mechanisms involving esterification or other derivatizations.

| Isotopologue | Number of Deuterium Atoms | Precursor Ion Scanned (m/z) | Application Example |

|---|---|---|---|

| D₀-DMABA | 0 | 191.1 | Labeling sample at time 0 min |

| D₄-DMABA | 4 | 195.1 | Labeling sample at time 30 min |

| D₁₀-DMABA | 10 | 201.1 | Labeling sample at time 60 min |

| D₆-DMABA | 6 | 197.1 | Labeling sample at time 300 min |

Advanced Chromatographic Techniques for Separation Science

Chromatography is essential for both the purification of this compound derivatives and the analysis of reaction outcomes. Advanced techniques provide high-resolution separation, enabling stringent purity control and the analysis of stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and its analogs. Commercial suppliers often provide HPLC data to certify the purity of their products, with typical purities exceeding 98%. rsc.orgnih.gov The technique separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 silica) and a mobile phase. A UV detector is commonly used for analysis, as the benzene (B151609) ring in the molecule is a strong chromophore.

In a research setting, HPLC is invaluable for real-time reaction monitoring. By taking small aliquots from a reaction mixture over time, a chemist can track the consumption of the starting material (e.g., this compound) and the formation of the desired product. This is accomplished by monitoring the relative areas of the corresponding peaks in the chromatogram. This data allows for the optimization of reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize the formation of impurities. researchgate.net Following a reaction, HPLC is again used to confirm the purity of the isolated product after purification steps like crystallization or column chromatography. nih.gov

| Parameter | Specification | Method |

|---|---|---|

| Appearance | White to Almost white powder to crystal | Visual |

| Purity | min. 98.0 area% | HPLC |

| Purity | min. 98.0 % | Neutralization titration |

Chiral Chromatography for Enantiomeric Excess Determination

When this compound is used to synthesize or derivatize chiral molecules, it becomes necessary to determine the enantiomeric composition of the product. Chiral chromatography is the gold standard for separating enantiomers and measuring enantiomeric excess (ee). This technique utilizes a chiral stationary phase (CSP), often based on cellulose (B213188) or amylose (B160209) derivatives, which interacts diastereomerically with the two enantiomers of the analyte. nih.gov

These differential interactions cause one enantiomer to be retained on the column longer than the other, resulting in their separation into two distinct peaks in the chromatogram. The enantiomeric excess is calculated from the integrated areas of these two peaks. For example, in the development of chiral imidazolines, a Chiralpak® column was used under reversed-phase conditions to resolve enantiomeric pairs. nih.gov A similar approach would be applied to a chiral ester or amide synthesized from this compound. The development of a successful separation method allows for the rapid and accurate assessment of the stereoselectivity of a synthetic transformation, which is crucial in fields like medicinal chemistry where the biological activity of enantiomers can differ dramatically. nih.gov

X-ray Crystallography for Solid-State Structure Determination and Supramolecular Assembly

Furthermore, the benzoic acid moiety is a well-known building block in supramolecular chemistry for creating highly ordered, self-assembled structures. For example, molecules containing multiple benzoic acid groups, like 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid (BTA), can self-assemble on surfaces to form extensive two-dimensional honeycomb networks. These networks are stabilized by the same carboxylic acid dimerization observed in single crystals. This demonstrates the potential of using this compound or its deprotected form, 4-hydroxybenzoic acid, as a component in the bottom-up fabrication of functional nanostructures and materials.

Q & A

Q. What are the common synthetic routes for 4-((tert-Butoxycarbonyl)oxy)benzoic acid, and what reagents/conditions are critical?

- Methodological Answer : The compound is typically synthesized via esterification of 4-hydroxybenzoic acid using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or pyridine as catalysts). Key steps include:

- Protection of the phenolic hydroxyl group with Boc.

- Acidic workup to isolate the product.

Reaction efficiency depends on solvent choice (e.g., DMF or THF) and temperature (20–40°C). Impurities like unreacted starting material or over-Boc-protected derivatives may require purification via column chromatography (silica gel, hexane/ethyl acetate) .

Q. How can the structure and purity of this compound be validated?

- Methodological Answer :

- NMR : Confirm the presence of Boc (tert-butyl peaks at ~1.4 ppm in H NMR) and aromatic protons (δ 7.5–8.0 ppm).

- FT-IR : Identify ester C=O stretches (~1740 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹).

- HPLC/MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 281.3).

- Melting Point : Compare observed values (e.g., 150–152°C) with literature .

Q. What stability and storage conditions are recommended for this compound?

- Methodological Answer :

- Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the Boc group.

- Avoid prolonged exposure to moisture or basic conditions, which degrade the ester linkage.

- Incompatible with strong oxidizers (e.g., KMnO₄) and high temperatures (>100°C) .

Advanced Research Questions

Q. How can conflicting solubility data impact experimental design for reactions involving this compound?

- Methodological Answer : Limited solubility in water (as noted in safety data sheets ) necessitates polar aprotic solvents (e.g., DMSO, DMF) for reactions. For biological studies (e.g., enzyme assays), pre-dissolve in DMSO and dilute with buffer to avoid precipitation. Solubility inconsistencies across studies may arise from varying crystallinity or impurities; characterize via PXRD or DSC before use .

Q. What strategies mitigate side reactions during Boc deprotection in complex syntheses?

- Methodological Answer :

- Use TFA/DCM (1:1 v/v) for selective Boc removal without cleaving other acid-labile groups.

- Monitor reaction progress via TLC (silica, UV-active spots) to prevent over-exposure to acid, which may degrade the benzoic acid core.

- For orthogonal protection, combine Boc with Fmoc or Alloc groups, which require distinct deprotection conditions (e.g., piperidine for Fmoc) .

Q. How can researchers resolve discrepancies in reported reaction yields for Boc-protected intermediates?

- Methodological Answer : Yield variations often stem from:

- Moisture sensitivity : Use anhydrous solvents and inert atmospheres (N₂/Ar).

- Catalyst loading : Optimize DMAP concentrations (5–10 mol%) to balance reactivity and side-product formation.

- Workup methods : Replace aqueous extraction with precipitation (e.g., acidification to pH 2–3) for higher recovery. Validate reproducibility via triplicate runs .

Q. What analytical techniques identify decomposition products under oxidative conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.